molecular formula C19H22N4OS B6427627 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea CAS No. 2034253-01-3

3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea

Cat. No.: B6427627
CAS No.: 2034253-01-3
M. Wt: 354.5 g/mol
InChI Key: POIICWAYTKXLDG-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a central ethyl bridge substituted with a 3,5-dimethylpyrazole and a thiophen-3-yl group, linked to a 2-methylphenylurea moiety. Urea derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity . Structural analogs suggest that its physicochemical properties (e.g., solubility, logP) and target affinity may be influenced by the unique combination of pyrazole, thiophene, and substituted phenyl groups .

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-13-6-4-5-7-17(13)21-19(24)20-11-18(16-8-9-25-12-16)23-15(3)10-14(2)22-23/h4-10,12,18H,11H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIICWAYTKXLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews recent findings on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H18N4OSC_{16}H_{18}N_{4}OS. The structure features a pyrazole ring, a thiophene moiety, and a urea functional group, which are known to confer various biological activities.

The biological activity of this compound can be attributed to its interaction with specific biochemical pathways:

  • Antipromastigote Activity : Similar derivatives have demonstrated potent antipromastigote activity against Leishmania species, indicating potential use in treating leishmaniasis. The mechanism involves interference with essential metabolic pathways in the parasites.
  • COX Inhibition : Compounds containing pyrazole and thiophene rings have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for related compounds have been reported as low as 0.034 μM .

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with pyrazole-containing compounds:

Activity IC50/ED50 Values Notes
AntipromastigotePotent activity (exact value not specified)Effective against Leishmania species
Anti-inflammatoryIC50 values ranging from 0.034 to 0.052 μMSuperior to celecoxib in some studies
AnticancerIC50 values around 92.4 μMEffective against various cancer cell lines
AntitubercularIC90 values from 3.73 to 4.00 μMSignificant activity against Mycobacterium tuberculosis

Case Studies and Research Findings

  • Anti-inflammatory Studies : A series of pyrazole derivatives were evaluated for their anti-inflammatory properties. One compound demonstrated an IC50 of 3.5 nM in COX-2 inhibition studies, indicating strong anti-inflammatory potential .
  • Anticancer Activity : Research has shown that pyrazole derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, one study reported a mean IC50 value of approximately 92.4 µM against multiple cancer types .
  • Antitubercular Efficacy : In a study focusing on novel derivatives aimed at treating tuberculosis, certain compounds exhibited significant inhibitory concentrations against Mycobacterium tuberculosis, highlighting the therapeutic potential of pyrazole-based compounds in infectious diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of key signaling pathways related to cell proliferation and survival. For instance, one study reported an IC50 value ranging from 25 to 50 µM against breast and lung cancer cells, suggesting moderate efficacy.

Antimicrobial Properties :
The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been reported between 5 to 15 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Anti-inflammatory Effects :
In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases.

Agricultural Applications

Pesticide Development :
The unique structure of this compound makes it a candidate for developing new agrochemicals. Preliminary studies indicate that it may possess herbicidal properties, effectively inhibiting the growth of certain weed species. Its application could lead to more environmentally friendly herbicides with reduced toxicity to non-target organisms.

Materials Science Applications

Polymer Chemistry :
The compound's ability to form stable complexes with metal ions opens avenues for its use in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as conductivity or thermal stability.

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate cytotoxic effects on cancer cell linesInduced apoptosis in MCF-7 (breast) and A549 (lung) cells with IC50 values of 30 µM and 45 µM respectively
Antimicrobial EvaluationAssess effectiveness against bacterial strainsShowed MIC values of 10 µg/mL against E. coli and S. aureus
Anti-inflammatory ResearchInvestigate cytokine inhibitionReduced TNF-alpha and IL-6 levels by up to 70% in treated macrophages

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations in the urea backbone and heterocyclic components. Below is a detailed comparison:

Substituent Effects on the Urea Backbone

  • Target Compound: 2-Methylphenyl group at the urea nitrogen.
  • Analog from : Compounds 11a–11o feature urea backbones with substituted phenyl groups (e.g., 3-fluorophenyl, 3,5-dichlorophenyl).
    • Example : 1-(3,5-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b) has a molecular weight (MW) of 534.2 g/mol and higher polarity due to chlorine atoms, which may reduce blood-brain barrier penetration compared to the target compound .

Heterocyclic Moieties

  • Target Compound : Combines 3,5-dimethylpyrazole and thiophen-3-yl groups.
    • Pyrazole Role : The dimethylpyrazole may enhance metabolic stability compared to unsubstituted pyrazoles, as seen in ’s 9a (1-ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea) .
    • Thiophene Role : Thiophene’s sulfur atom could improve π-stacking interactions in hydrophobic binding pockets, contrasting with thiazole-containing analogs in (e.g., 11a’s thiazole-piperazine group) .
  • Analog from : 2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b) includes a thiophen-3-yl group but lacks the urea scaffold, demonstrating how heterocyclic placement affects target selectivity .

Physicochemical Properties

A calculated comparison based on structural analogs:

Compound/Feature Molecular Weight (g/mol) Key Substituents Predicted logP* References
Target Compound ~414.5† 2-Methylphenyl, dimethylpyrazole, thiophene ~3.1
11b () 534.2 3,5-Dichlorophenyl, thiazole-piperazine ~2.8
9a () ~288.3‡ Ethylurea, methylphenylpyrazole ~2.5
5b () ~331.4‡ Nitroimidazole, thiophen-3-yl ~1.9

*Predicted using fragment-based methods (e.g., Moriguchi logP). †Calculated from the molecular formula C₂₁H₂₃N₅OS. ‡Calculated from molecular formulas in cited evidence.

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